molecular formula C6H7Cl2N3O B8670111 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol

1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol

Cat. No.: B8670111
M. Wt: 208.04 g/mol
InChI Key: VKGRMAWFQVUSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol is a heterocyclic organic compound with a pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution of the chloro groups can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol include other pyrazine derivatives with different substituents, such as:

  • 2-Amino-3-(1-hydroxyethyl)pyrazine
  • 2-Amino-5,6-dichloropyrazine
  • 2-Amino-3-(1-hydroxyethyl)-5-chloropyrazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H7Cl2N3O

Molecular Weight

208.04 g/mol

IUPAC Name

1-(3-amino-5,6-dichloropyrazin-2-yl)ethanol

InChI

InChI=1S/C6H7Cl2N3O/c1-2(12)3-6(9)11-5(8)4(7)10-3/h2,12H,1H3,(H2,9,11)

InChI Key

VKGRMAWFQVUSBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(C(=N1)Cl)Cl)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 3 ml of tetrahydrofuran there was dissolved 2-amino-5,6-dichloro-3-formylpyrazine (144 mg; 0.75 mM) prepared as in Example 1, Step B above, and then 2 ml of ether was added. The reaction mixture was cooled in a dry ice/acetone bath, and methyl magnesium bromide (0.75 ml of 11% solution in ether; 0.75 mM) was then added dropwise over 10 minutes. The reaction mixture was stirred for 0.25 hour at the cooled temperature, allowed to gradually warm to room temperature, and then stirred an additional 0.5 hour. Ammonium chloride solution was then added with stirring for 0.25 hour, followed by addition of more ether. Layers separated; the organic layer was washed with water; the aqueous layer extracted three times with ether, washed with water. The solvent was evaporated and the residue dried, then passed through a silica gel column, eluting first with dichloromethane, then 5% ethyl acetate in dichloromethane. Product yield was 98 mg.
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